![molecular formula C11H14S B14453148 [(Pent-1-en-1-yl)sulfanyl]benzene CAS No. 75924-76-4](/img/structure/B14453148.png)
[(Pent-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Pent-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a pent-1-en-1-yl group attached via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-1-en-1-yl)sulfanyl]benzene typically involves the reaction of pent-1-en-1-yl halides with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiophenol attacks the carbon atom of the halide, displacing the halogen atom and forming the desired product.
Reaction Conditions:
Reagents: Pent-1-en-1-yl halide, thiophenol
Solvent: Anhydrous ethanol or tetrahydrofuran
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reagents and conditions as the laboratory synthesis but optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[(Pent-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Bromine or nitric acid for halogenation or nitration, respectively
Major Products
Oxidation: [(Pent-1-en-1-yl)sulfinyl]benzene, [(Pent-1-en-1-yl)sulfonyl]benzene
Reduction: this compound (alkane form)
Substitution: Brominated or nitrated derivatives of this compound
Applications De Recherche Scientifique
[(Pent-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Pent-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur and benzene moieties. The sulfur atom can form coordination complexes with metal ions, while the benzene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
[(Pent-1-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(Pent-1-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and properties.
[(Pent-1-en-1-yl)amino]benzene: Contains a nitrogen atom, which affects its electronic properties and reactivity.
[(Pent-1-en-1-yl)thio]benzene: Similar to this compound but with a different sulfur oxidation state.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs.
Propriétés
Numéro CAS |
75924-76-4 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
pent-1-enylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-10H,2-3H2,1H3 |
Clé InChI |
KCOAKHNGSIVKOG-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
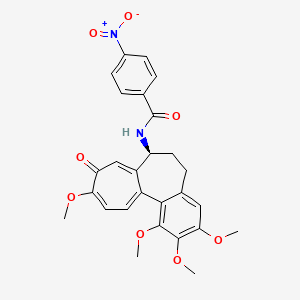
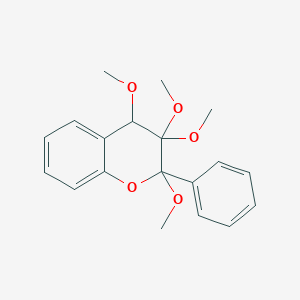
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

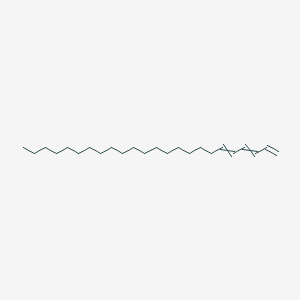
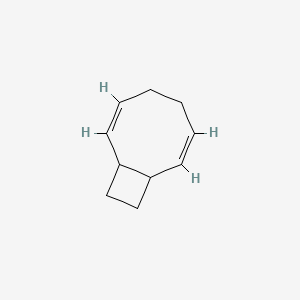
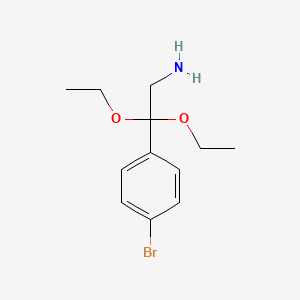

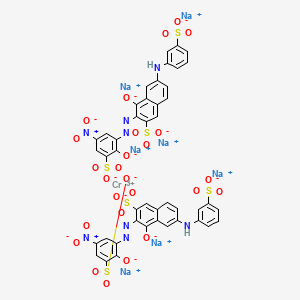

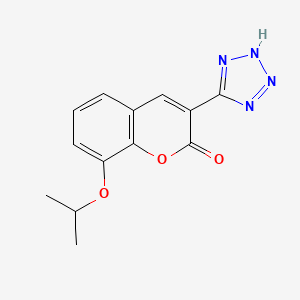
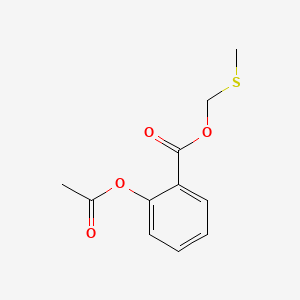
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
